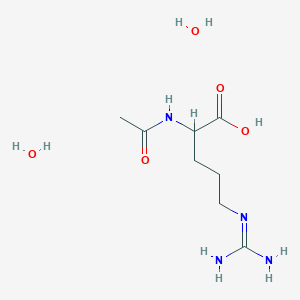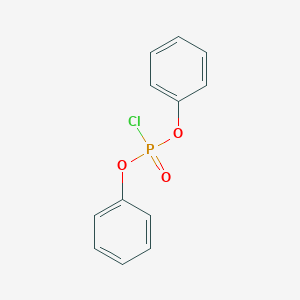
2-Iodo-3-fluoronitrobenzene
Overview
Description
1-Fluoro-2-iodo-3-nitrobenzene is an aromatic compound with the molecular formula C6H3FINO2 It is a derivative of nitrobenzene, where the benzene ring is substituted with fluorine, iodine, and nitro groups at the 1, 2, and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-iodo-3-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-fluoro-2-iodobenzene using nitric acid. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: While specific industrial production methods for 1-fluoro-2-iodo-3-nitrobenzene are not widely documented, the general approach involves large-scale nitration reactions using similar conditions as those employed in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-iodo-3-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Nucleophilic Substitution: The fluorine and iodine atoms can be replaced by nucleophiles in the presence of suitable catalysts and reaction conditions.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.
Nucleophilic Substitution: Potassium carbonate in dimethylformamide is often used for nucleophilic substitution reactions involving the fluorine and iodine atoms.
Major Products Formed:
Reduction: The major product is 1-fluoro-2-iodo-3-aminobenzene.
Nucleophilic Substitution: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Scientific Research Applications
1-Fluoro-2-iodo-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-fluoro-2-iodo-3-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The fluorine and iodine atoms also influence the compound’s reactivity by providing unique sites for substitution reactions . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
- 1-Fluoro-3-iodo-2-nitrobenzene
- 1-Fluoro-4-iodo-2-nitrobenzene
- 1-Fluoro-2-iodo-4-nitrobenzene
Comparison: 1-Fluoro-2-iodo-3-nitrobenzene is unique due to the specific positions of its substituents, which influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications based on the electronic and steric effects of the substituents .
Properties
IUPAC Name |
1-fluoro-2-iodo-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FINO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADPCRFTWLAXEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634027 | |
| Record name | 1-Fluoro-2-iodo-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122455-36-1 | |
| Record name | 1-Fluoro-2-iodo-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122455-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoro-2-iodo-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















